molecular formula C13H9ClF3N3O2 B2891306 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide CAS No. 1022610-19-0

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide

Cat. No.: B2891306
CAS No.: 1022610-19-0
M. Wt: 331.68
InChI Key: YDSXQGMQSCWBLE-UHFFFAOYSA-N
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Description

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide is a chemical compound that features a pyridine ring substituted with chloro and trifluoromethyl groups, linked to a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridin-2-ol with 4-hydroxybenzohydrazide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases .

Industry

In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and pesticides. Its unique chemical properties make it effective in controlling pests and weeds .

Mechanism of Action

The mechanism of action of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can lead to the disruption of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide is unique due to its combination of chloro and trifluoromethyl groups, which impart distinct chemical and biological properties. This makes it a versatile compound for various applications, from medicinal chemistry to agrochemicals .

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N3O2/c14-10-5-8(13(15,16)17)6-19-12(10)22-9-3-1-7(2-4-9)11(21)20-18/h1-6H,18H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSXQGMQSCWBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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